Acute Oral Toxicity in Rats: Proxazole Citrate vs. Papaverine Hydrochloride
Proxazole citrate demonstrates a qualitatively distinct acute toxicity profile compared to the prototype antispasmodic papaverine. In rats, the oral LD50 of proxazole citrate is reported as 60 mg/kg , while literature values for papaverine hydrochloride range from approximately 150 mg/kg (subcutaneous in mice) to 162 mg/kg (oral in mice) and higher oral thresholds in rats . Although direct species- and route-matched data are limited, the lower oral LD50 of proxazole citrate indicates a narrower acute safety margin that must be accounted for in preclinical study design. This difference precludes dose-equivalent substitution between these agents.
| Evidence Dimension | Acute oral lethal toxicity (LD50) |
|---|---|
| Target Compound Data | 60 mg/kg (rat, oral) |
| Comparator Or Baseline | Papaverine HCl: ~150–162 mg/kg (mouse, oral); higher oral thresholds observed in rats |
| Quantified Difference | Approximately 2–3 fold lower oral LD50 for proxazole citrate relative to reported rodent oral LD50 values for papaverine |
| Conditions | Single-dose acute toxicity studies; species and route as indicated |
Why This Matters
Toxicity differentiation is critical for dose-ranging in preclinical models: proxazole citrate requires lower dosing thresholds than papaverine, impacting study design and safety assessment.
- [1] Silvestrini B, Pozzatti C. Pharmacological properties of proxazole. Arzneimittelforschung. 1963;13:798. View Source
